

AZD-5991 and cardiac toxicity troponin elevation

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Compound of Interest			
Compound Name:	AZD-5991		
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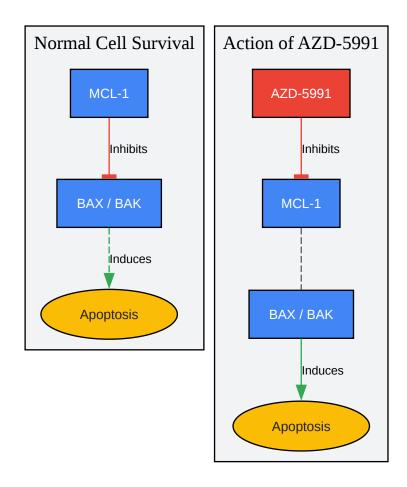
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding **AZD-5991**, with a specific focus on the observed cardiac toxicity and troponin elevation.

Frequently Asked Questions (FAQs)

Q1: What is AZD-5991 and what is its mechanism of action?

AZD-5991 is a potent and selective inhibitor of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein belonging to the B-cell lymphoma-2 (BCL-2) family.[1][2][3] As a BCL-2 homology 3 (BH3) mimetic, AZD-5991 binds directly to MCL-1 with high affinity.[1][4][5] This action prevents MCL-1 from sequestering pro-apoptotic proteins (like BAK and BAX), thereby freeing them to initiate the intrinsic apoptotic pathway, leading to cancer cell death.[3][5] Preclinical studies have demonstrated that AZD-5991 induces rapid, time- and concentration-dependent apoptosis in cell lines of multiple myeloma (MM) and acute myeloid leukemia (AML). [1][2][4]





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Caption: Mechanism of AZD-5991 action.

Q2: What is the link between MCL-1 inhibition and cardiac function?

MCL-1 is essential for the survival and normal function of cardiomyocytes (heart muscle cells). [6][7] It plays a critical role in maintaining mitochondrial homeostasis.[1] Inhibition of MCL-1 can disrupt mitochondrial dynamics within these cells, potentially leading to impaired cardiac function and cell death.[1][6][8] Preclinical studies involving cardiac-specific deletion of the Mcl-1 gene in mice resulted in a rapidly fatal dilated cardiomyopathy, characterized by abnormal mitochondrial structure and defective respiration.[6][8] This suggests that the on-target inhibition of MCL-1 by drugs like **AZD-5991** is the likely cause of the observed cardiotoxicity.

Q3: What cardiac-related adverse events were observed in the clinical trial for AZD-5991?



The Phase 1 first-in-human study of **AZD-5991**, administered as both a monotherapy and in combination with venetoclax, was terminated due to concerns over cardiac toxicity.[9][10][11] The primary cardiac-related finding was asymptomatic elevation of cardiac troponin I or T.[12] [13] One patient experienced myocarditis (inflammation of the heart muscle).[10][13] Additionally, a cardiac arrest was reported as one of four deaths due to adverse events during the trial, though it was not directly attributed to **AZD-5991**.[4][12][13]

Q4: How frequent was troponin elevation in patients treated with AZD-5991?

Initial analysis reported asymptomatic elevations of troponin I or T in 8 out of 78 patients (10.3%).[4][12][13] However, a more detailed post-hoc retrospective analysis using a high-sensitivity troponin T assay on stored samples revealed a much higher incidence.[4][12][13] This analysis showed that 83.1% (54 out of 65) of patients had elevated troponin T levels after the first cycle of treatment.[1][4][12][13] Interestingly, a significant portion of patients (45.2%, or 14 out of 31) had elevated troponin T even before receiving their first dose of **AZD-5991**, highlighting potential underlying cardiac stress in this patient population.[4][9][12][13]

Troubleshooting Guide

Issue: Unexpectedly high baseline troponin levels in experimental subjects.

Possible Cause: Patients with relapsed or refractory hematologic malignancies may have underlying cardiac stress that is not clinically apparent.[9] The Phase 1 trial of **AZD-5991** found that nearly half of the patients in a retrospective analysis had elevated troponin T at baseline, before any drug administration.[4][12][13]

Recommended Action:

- Baseline Screening: Implement baseline cardiac monitoring for all subjects, including highsensitivity troponin assays (e.g., hs-cTnT).
- Inclusion/Exclusion Criteria: Consider establishing a maximum permissible baseline troponin level in your study's inclusion criteria.
- Risk Factor Analysis: Although no association was found between elevated troponin and cardiovascular risk factors in the AZD-5991 trial, it is still prudent to document and analyze these factors.[1][12][13]



Issue: Observing troponin elevation following administration of an MCL-1 inhibitor.

Possible Cause: This is a potential on-target effect of MCL-1 inhibition in cardiomyocytes.[1] The inhibition of MCL-1 disrupts mitochondrial function, leading to cardiomyocyte injury and the release of troponin into the bloodstream.[1][6] The **AZD-5991** trial noted a dose-dependent increase in troponin release.[10]

Recommended Action:

- Serial Monitoring: Conduct frequent and systematic monitoring of cardiac troponin levels throughout the treatment cycle, especially after each dose.
- Multi-Modal Assessment: Do not rely on troponin levels alone. Supplement with other cardiac safety assessments, such as electrocardiograms (ECGs), echocardiograms, and cardiac MRIs, to evaluate cardiac function and detect any structural changes.[4][13]
- Establish DLT Criteria: Define clear dose-limiting toxicity (DLT) criteria related to cardiac
 events. The AZD-5991 trial defined a DLT as grade ≥2 cardiac events, or any troponin
 elevation associated with clinical symptoms, ECG changes, or other objective clinical
 findings.[4][13]

Data and Protocols Summary of Troponin Elevation Data (Phase 1 Study)



Parameter	Monotherapy Cohort (n=61)	Combination Cohort (n=17)	Total (N=78)	Reference
Patients with Asymptomatic Troponin I/T Elevation (Initial Report)	Not specified	Not specified	8 (10.3%)	[4][12][13]
Post-Hoc High- Sensitivity Troponin T Analysis				
Patients with Elevated Baseline Troponin T	6	8	14 of 31 (45.2%)	[4]
Patients with Post-Dose Elevated Troponin T (at or after Cycle 1)	40	14	54 of 65 (83.1%)	[4][12]

Experimental Protocols

- 1. Phase 1 Clinical Trial Protocol for Cardiac Safety Monitoring
- Objective: To assess the safety and tolerability of AZD-5991, with a focus on cardiac toxicity.
- · Methodology:
 - Patient Population: Patients with relapsed or refractory hematologic malignancies.[1][12]
 - Treatment Regimen: Intravenous AZD-5991 in escalating doses, administered either once or twice weekly in 3-week cycles, as monotherapy or in combination with venetoclax.[1]
 [12][13]

Troubleshooting & Optimization

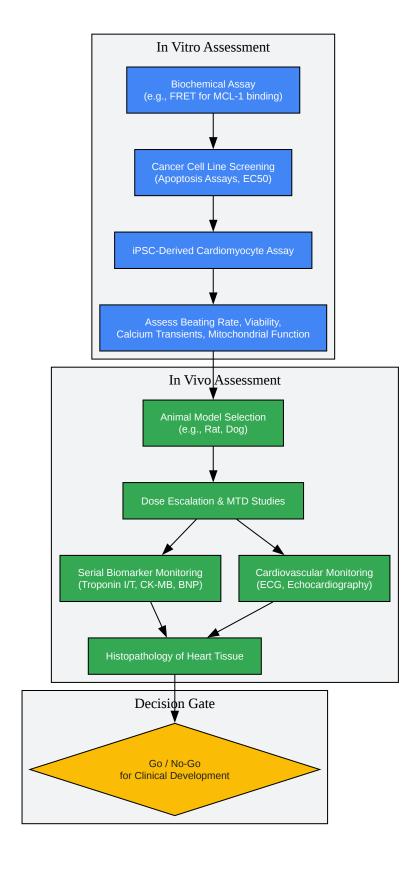




- Safety Assessments:
 - Standard Monitoring: Regular monitoring of adverse events (AEs). The most common non-cardiac AEs were diarrhea, nausea, and vomiting.[4][12][13]
 - Cardiac-Specific Monitoring:
 - Regular collection of blood samples for cardiac biomarker analysis (Troponin I and T).
 - Electrocardiograms (ECGs) at baseline and specified intervals during treatment.
 - Echocardiograms and/or cardiac MRIs for patients with suspected cardiac AEs.[4][13]
- Post-Hoc Analysis: A retrospective analysis was performed on stored pharmacokinetic
 (PK) samples using a high-sensitivity troponin T assay to further investigate the incidence of troponin elevation.[4]
- 2. Preclinical Workflow for Cardiotoxicity Assessment of MCL-1 Inhibitors

This workflow outlines a potential strategy for evaluating the cardiotoxicity of novel MCL-1 inhibitors during preclinical development.





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Caption: Preclinical workflow for cardiotoxicity assessment.



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